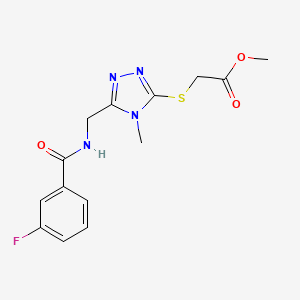
methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate: is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. The process may include:
Formation of the triazole ring through cyclization reactions.
Introduction of the fluorobenzamido group via amide coupling reactions.
Thiolation to introduce the thioacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioacetate to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or the fluorobenzamido group.
Substitution: Replacement of the thioacetate group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction reactions might involve reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced triazole derivatives or fluorobenzamides.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.
類似化合物との比較
Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)acetate
Methyl 2-((5-((3-chlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the fluorine atom on the benzamide group, which can influence its reactivity and biological activity.
生物活性
Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C15H17FN4O3S
- Molecular Weight : 352.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of antimicrobial and anticancer activities. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased permeability and ultimately cell death.
Pharmacological Effects
-
Antimicrobial Activity :
- Studies have indicated that compounds containing triazole rings exhibit significant antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of fungi, including Candida and Aspergillus species.
-
Anticancer Activity :
- Research on related triazole compounds has demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of triazole derivatives against Candida albicans. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole, suggesting its potential as a therapeutic agent in treating fungal infections.
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| This compound | 8 | Comparable to fluconazole (8 µg/mL) |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| MDA-MB-231 | 15 | Cell cycle arrest |
特性
IUPAC Name |
methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-19-11(17-18-14(19)23-8-12(20)22-2)7-16-13(21)9-4-3-5-10(15)6-9/h3-6H,7-8H2,1-2H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPCXDYNKGICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














